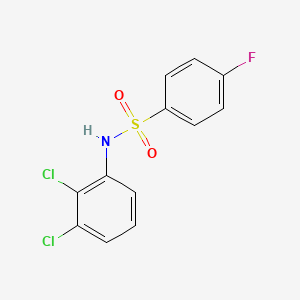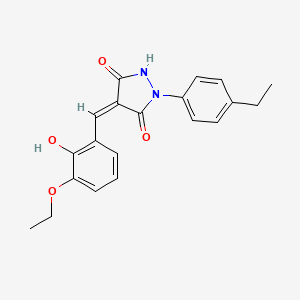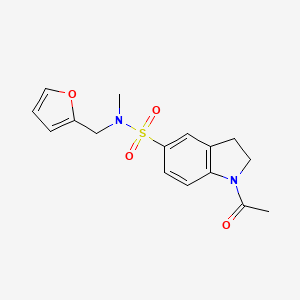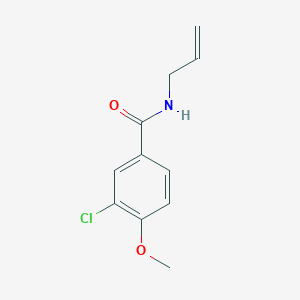![molecular formula C31H25N3O2 B5149196 7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, commonly known as Dimebon, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. It was first synthesized in the late 1980s by a team of Russian chemists led by Vladimir P. Skulachev.
Mécanisme D'action
The exact mechanism of action of Dimebon is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Dimebon has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative stress and the reduction of inflammation in the brain. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimebon in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation is that Dimebon has a relatively short half-life, which means that it must be administered frequently to maintain its therapeutic effects.
Orientations Futures
There are several future directions for research on Dimebon, including:
1. Further studies on the mechanism of action of Dimebon to better understand how it works at the molecular level.
2. Clinical trials to evaluate the safety and efficacy of Dimebon in humans for the treatment of Alzheimer's disease, Huntington's disease, and schizophrenia.
3. Development of new analogs of Dimebon with improved pharmacokinetic properties and greater potency.
4. Investigation of the potential use of Dimebon in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).
5. Studies on the long-term effects of Dimebon on cognitive function and memory.
Méthodes De Synthèse
The synthesis of Dimebon involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst to form 4-methyl-2,3-dimethoxybenzylideneacetone. This intermediate is then reacted with 1,2-diphenylhydrazine in the presence of a reducing agent to yield Dimebon.
Applications De Recherche Scientifique
Dimebon has been the subject of extensive scientific research for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia. Studies have shown that Dimebon has neuroprotective and neurorestorative properties that can improve cognitive function and memory in animal models of these diseases.
Propriétés
IUPAC Name |
7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O2/c1-20-14-16-22(17-15-20)29-25-19-27(36-3)26(35-2)18-24(25)28-30(21-10-6-4-7-11-21)33-34(31(28)32-29)23-12-8-5-9-13-23/h4-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRWMYPNQNUPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)


![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)


![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)


![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
